

Technical Guide: Cross-Reactivity & Selectivity Profiling of N-(3-ethylcyclohexyl)prop-2-enamide

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Compound of Interest

Compound Name: *N*-(3-ethylcyclohexyl)prop-2-enamide

CAS No.: 1339556-85-2

Cat. No.: B2695745

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Executive Summary

N-(3-ethylcyclohexyl)prop-2-enamide (CAS: 1339556-85-2) represents a distinct class of alkyl-acrylamide covalent fragments utilized in Fragment-Based Drug Discovery (FBDD). Unlike first-generation covalent inhibitors that relied on highly reactive warheads (e.g., chloroacetamides), this scaffold leverages a "tuned" Michael acceptor—the prop-2-enamide moiety—coupled with a hydrophobic 3-ethylcyclohexyl recognition element.

This guide provides a rigorous framework for evaluating the cross-reactivity of this compound. It compares the scaffold against industry-standard warheads and details the experimental protocols required to validate its selectivity profile (the "cysteinome" selectivity).

Target Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.

Comparative Performance Analysis

Structural Logic: Warhead vs. Recognition

The compound consists of two functional domains:

- The Warhead (Prop-2-enamide): A moderate-reactivity Michael acceptor targeting nucleophilic cysteines.
- The Recognition Element (3-ethylcyclohexyl): A lipophilic, potentially chiral cycloalkane that drives non-covalent affinity () before covalent bond formation ().

Comparison with Alternative Scaffolds:

Feature	N-(3-ethylcyclohexyl)prop-2-enamide	Chloroacetamide Analogs	Aryl-Acrylamides (e.g., Ibrutinib-like)
Warhead Type	Alkyl-Acrylamide (Moderate Electrophile)	-Haloacetamide (High Electrophile)	Aryl-Acrylamide (Resonance Stabilized)
Reactivity ()	Low to Medium ()	High ()	High (Tunable via ring substituents)
Selectivity Mechanism	Driven by steric fit of the cyclohexyl ring.	often promiscuous; driven by intrinsic reactivity.	Driven by stacking and shape complementarity.
Metabolic Liability	Amide hydrolysis (moderate); Oxidation of ethyl group.	Rapid glutathione conjugation; hydrolysis.	CYP450 oxidation of aryl ring.
Primary Risk	Stereoisomer-dependent off-targets.	Non-specific alkylation of GAPDH, Tubulin.	Immunotoxicity via haptization.

Intrinsic Reactivity vs. Promiscuity

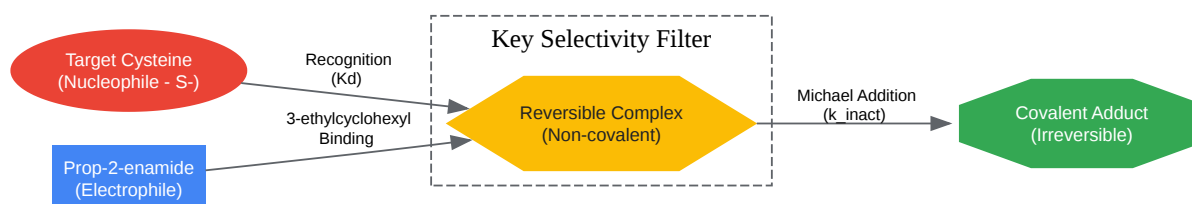
A critical determinant of cross-reactivity is the Intrinsic Reactivity Index (IRI).

- Hypothesis: The alkyl-amine linkage in **N-(3-ethylcyclohexyl)prop-2-enamide** makes the acrylamide less electron-deficient than N-aryl analogs, reducing the rate of non-specific thiol addition.
- Implication: This scaffold is ideal for targeting cysteines in shallow or flexible pockets where a "slow-binding" covalent mechanism allows for equilibrium binding prior to reaction.

Visualizing the Mechanism & Workflow

Mechanism of Action: Michael Addition

The following diagram illustrates the specific attack of a cysteine thiolate on the α -carbon of the prop-2-enamide warhead.



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Caption: Kinetic mechanism of **N-(3-ethylcyclohexyl)prop-2-enamide**. Selectivity is determined at the 'Reversible Complex' stage before the irreversible step.

Experimental Protocols for Cross-Reactivity

To validate the specificity of **N-(3-ethylcyclohexyl)prop-2-enamide**, you must perform a Gel-Based Activity-Based Protein Profiling (ABPP) assay. This protocol determines if the compound indiscriminately labels the "housekeeping" cysteinome.

Protocol 1: Competitive Gel-Based ABPP

Objective: Visualize the "proteomic footprint" of the compound by competing with a broad-spectrum cysteine probe.

Reagents:

- Lysate: HEK293T or Jurkat proteome (1 mg/mL).
- Test Compound: **N-(3-ethylcyclohexyl)prop-2-enamide** (1, 10, 50 M).
- Probe: Desthiobiotin-Iodoacetamide (DB-IA) or Rhodamine-Iodoacetamide (2 M).
- Control: Iodoacetamide (IA) (Positive competition control).

Workflow:

- Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).
- Incubation (Compound): Treat 50 L lysate with the Test Compound (or DMSO vehicle) for 1 hour at 25°C.
 - Why: This allows the slower-reacting acrylamide to label its specific targets.
- Labeling (Probe): Add DB-IA probe (final conc. 2 M) to all samples. Incubate for 30 mins.
 - Why: The highly reactive iodoacetamide will label any cysteine not blocked by your compound.
- Quenching & Click Chemistry (if using alkyne probe): If using DB-IA, proceed to enrichment. If using Alkyne-IA, perform CuAAC click chemistry with Rhodamine-Azide.
- Visualization: Run SDS-PAGE. Scan for fluorescence (if Rhodamine) or perform Western Blot (Streptavidin-HRP if Biotin).
- Analysis:

- High Selectivity: Only specific bands disappear in the compound-treated lanes compared to DMSO.
- High Cross-Reactivity: Global reduction of signal across all molecular weights (indicating the compound is "painting" the proteome).

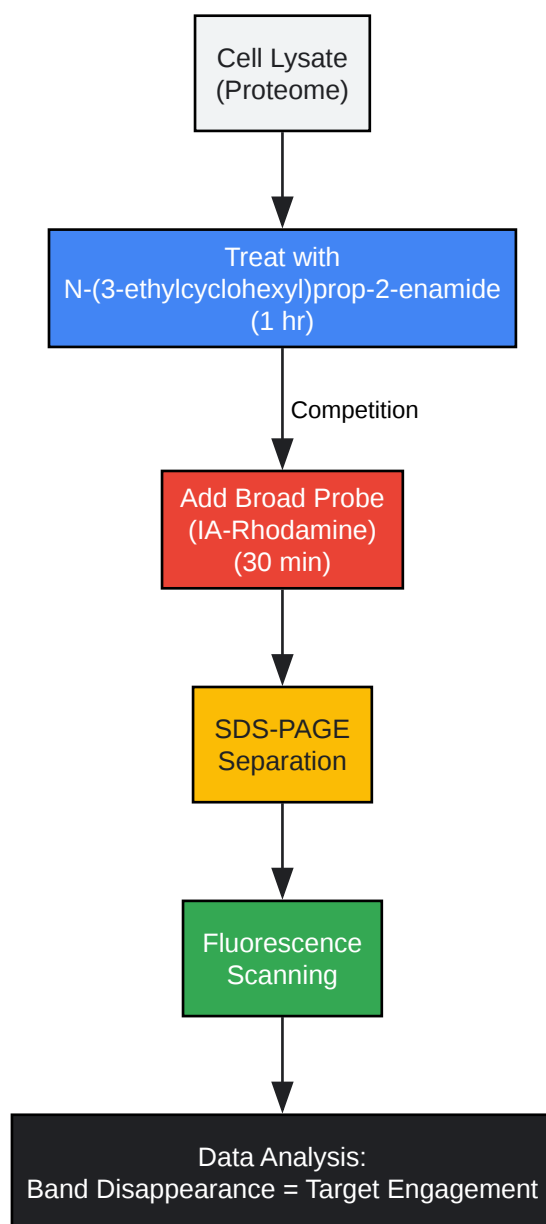
Protocol 2: Glutathione (GSH) Half-Life Assay

Objective: Quantify intrinsic electrophilicity (

) to predict toxicity risks.

- Setup: Prepare 10 mM GSH in PBS (pH 7.4) with an internal standard (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole).
- Reaction: Add **N-(3-ethylcyclohexyl)prop-2-enamide** (final 100 M) to the GSH solution (Pseudo-first-order conditions: $[GSH] \gg [Compound]$).
- Monitoring: Analyze aliquots by LC-MS/MS or H-NMR at t=0, 15, 30, 60, 120, 240 min.
- Calculation: Plot vs. time. The slope is .
- Target Profile: hours. (Rapid reaction < 15 mins indicates high risk of hapteneization/toxicity).

Workflow Visualization: ABPP Profiling



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Caption: Competitive ABPP workflow. Disappearance of fluorescent bands indicates the compound has successfully blocked the cysteine residue.

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